4-Methyl-2-nitrobenzenediazonium
Overview
Description
4-Methyl-2-nitrobenzenediazonium is an organic compound with the molecular formula C7H6N3O2. It is a diazonium salt, which is a class of compounds characterized by the presence of a diazonium group (-N2+). These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitrobenzenediazonium typically involves the diazotization of 4-methyl-2-nitroaniline. The process begins with the nitration of toluene to produce 4-methyl-2-nitrotoluene, which is then converted to 4-methyl-2-nitroaniline through a reduction reaction. The final step involves the diazotization of 4-methyl-2-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrobenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve copper(I) salts (e.g., CuCl, CuBr) and are carried out in aqueous acidic conditions.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Produce halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Yield azo dyes, which are brightly colored and used in various applications.
Reduction Reactions: Result in the formation of 4-methyl-2-nitroaniline.
Scientific Research Applications
4-Methyl-2-nitrobenzenediazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitrobenzenediazonium involves the formation of highly reactive intermediates, such as aryl radicals or cations, upon decomposition of the diazonium group. These intermediates can undergo various reactions, including coupling with nucleophiles or reduction to form amines. The specific molecular targets and pathways depend on the reaction conditions and the nature of the nucleophiles involved .
Comparison with Similar Compounds
4-Methyl-2-nitrobenzenediazonium can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
4-Methylbenzenediazonium: Lacks the nitro group, resulting in different chemical properties and uses.
2-Nitrobenzenediazonium: The nitro group is positioned differently, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and make it valuable for certain synthetic applications .
Properties
IUPAC Name |
4-methyl-2-nitrobenzenediazonium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4H,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDQIRBVZYONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067032 | |
Record name | Benzenediazonium, 4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24920-35-2 | |
Record name | 4-Methyl-2-nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24920-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024920352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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